3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Description

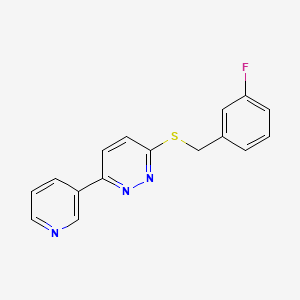

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a pyridazine derivative characterized by a thioether linkage at position 3 of the pyridazine core, connected to a 3-fluorobenzyl group, and a pyridin-3-yl substituent at position 4. The molecular formula is C₁₆H₁₂FN₃S, with a molecular weight of 297.36 g/mol. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridinyl group contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTAYBPCELAMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzyl sulfide. This intermediate is then reacted with 6-chloropyridazine in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the sulfanyl linkage and pyridyl-pyridazine core contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Modifications : The triazolo-pyridazine in introduces a fused ring system, increasing rigidity and possibly enhancing receptor selectivity .

Physicochemical Properties

Key Observations :

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine core substituted with a 3-fluorobenzylthio group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Several derivatives show significant cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against specific pathogens.

- Enzyme Inhibition : The compound may inhibit specific enzymes relevant in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with pyridazine and thiol groups have demonstrated significant inhibition of cancer cell growth in vitro.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on a series of pyridazine derivatives found that certain modifications enhance cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 12.5 | Apoptosis Induction |

| Compound B | A549 | 26.0 | Cell Cycle Arrest |

| This compound | MCF7 | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they may exhibit selective activity against certain bacterial strains. For example, the presence of electron-withdrawing groups like fluorine has been shown to enhance activity against Chlamydia species.

Case Study: Antichlamydial Activity

In a study exploring antichlamydial agents, it was noted that compounds with similar structural features to this compound demonstrated promising results. The following table summarizes key findings:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Active | 32 µg/mL |

| Compound D | Moderate | 64 µg/mL |

| This compound | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells.

- Cell Cycle Arrest : Some derivatives may interfere with cell cycle progression.

- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.